molecular formula C25H30N4O5 B14935884 2-hydroxy-3-(3-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-3,4-dihydro-5H-1,4-benzodiazepin-5-one

2-hydroxy-3-(3-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-3,4-dihydro-5H-1,4-benzodiazepin-5-one

Cat. No.: B14935884
M. Wt: 466.5 g/mol
InChI Key: QPOPGKVDCPVTDL-UHFFFAOYSA-N
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Description

2-hydroxy-3-(3-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-3,4-dihydro-5H-1,4-benzodiazepin-5-one is a complex organic compound that belongs to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-(3-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-3,4-dihydro-5H-1,4-benzodiazepin-5-one involves multiple steps. The starting materials typically include a benzodiazepine core, which is then modified through a series of reactions to introduce the hydroxy, methoxyphenoxy, and piperazinyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-(3-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-3,4-dihydro-5H-1,4-benzodiazepin-5-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-hydroxy-3-(3-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-3,4-dihydro-5H-1,4-benzodiazepin-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(3-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-3,4-dihydro-5H-1,4-benzodiazepin-5-one involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may bind to GABA receptors in the brain, enhancing the inhibitory effects of GABA and producing anxiolytic or sedative effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its use in the treatment of anxiety and insomnia.

    Clonazepam: Used primarily for its anticonvulsant properties.

Properties

Molecular Formula

C25H30N4O5

Molecular Weight

466.5 g/mol

IUPAC Name

3-[3-[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C25H30N4O5/c1-33-21-8-4-5-9-22(21)34-17-16-28-12-14-29(15-13-28)23(30)11-10-20-25(32)26-19-7-3-2-6-18(19)24(31)27-20/h2-9,20H,10-17H2,1H3,(H,26,32)(H,27,31)

InChI Key

QPOPGKVDCPVTDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2CCN(CC2)C(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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